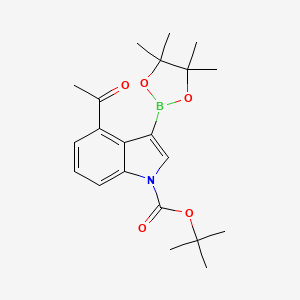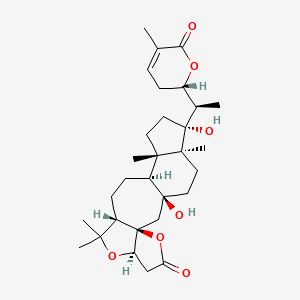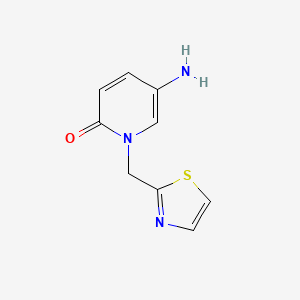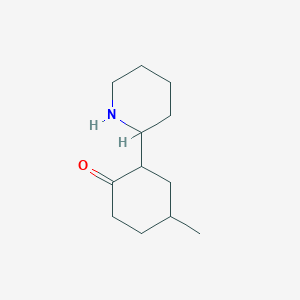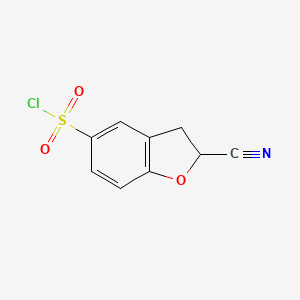
2,6-Difluoro-N-(4-(4-methyl-1,2,5,6-tetrahydropyridin-3-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-N-(4-(4-methyl-1,2,5,6-tetrahydropyridin-3-yl)phenyl)benzamide is a synthetic organic compound characterized by the presence of difluorobenzamide and tetrahydropyridinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-(4-(4-methyl-1,2,5,6-tetrahydropyridin-3-yl)phenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoic acid and 4-(4-methyl-1,2,5,6-tetrahydropyridin-3-yl)aniline.
Amide Bond Formation: The key step involves the formation of an amide bond between the carboxylic acid group of 2,6-difluorobenzoic acid and the amine group of 4-(4-methyl-1,2,5,6-tetrahydropyridin-3-yl)aniline.
Industrial Production Methods
The industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
2,6-Difluoro-N-(4-(4-methyl-1,2,5,6-tetrahydropyridin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
科学的研究の応用
2,6-Difluoro-N-(4-(4-methyl-1,2,5,6-tetrahydropyridin-3-yl)phenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers or coatings.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
作用機序
The mechanism of action of 2,6-Difluoro-N-(4-(4-methyl-1,2,5,6-tetrahydropyridin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,6-Difluorobenzoic Acid: A precursor in the synthesis of the target compound, known for its use in various organic syntheses.
4-(4-Methyl-1,2,5,6-tetrahydropyridin-3-yl)aniline: Another precursor, used in the synthesis of various amides and related compounds.
Uniqueness
2,6-Difluoro-N-(4-(4-methyl-1,2,5,6-tetrahydropyridin-3-yl)phenyl)benzamide is unique due to the combination of difluorobenzamide and tetrahydropyridinyl groups, which confer specific chemical and biological properties
特性
分子式 |
C19H18F2N2O |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
2,6-difluoro-N-[4-(4-methyl-1,2,3,6-tetrahydropyridin-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H18F2N2O/c1-12-9-10-22-11-15(12)13-5-7-14(8-6-13)23-19(24)18-16(20)3-2-4-17(18)21/h2-8,22H,9-11H2,1H3,(H,23,24) |
InChIキー |
IFQBTYRDMPTPKD-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CNCC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075432.png)
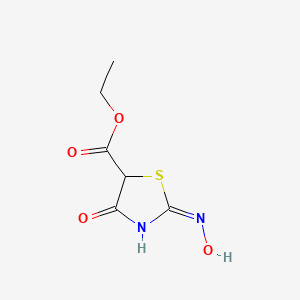
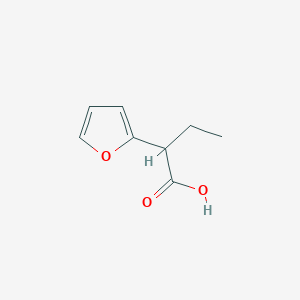
![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
![Methyl 2-oxa-7-azaspiro[4.4]nonane-9-carboxylate](/img/structure/B13075460.png)
